B1574654 META060

META060

Cat. No.: B1574654
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

META060 refers to a defined mixture of tetrahydro iso-alpha acids, which are derived from the hops plant ( Humulus lupulus L.) . This compound is a subject of significant research interest due to its potential to modulate key biological pathways involved in inflammation and metabolism. In preclinical studies, this compound has demonstrated a multi-targeted mechanism of action. It functions as an inhibitor of multiple kinases within the NF-kappaB (NF-κB) signaling pathway, including BTK and Syk, thereby suppressing the production of pro-inflammatory mediators such as prostaglandin E2, nitric oxide, TNF-alpha, and IL-6 in macrophages . Furthermore, research in high-fat diet-fed mouse models has shown that this compound can reduce body weight gain and fat mass development, improve glucose tolerance, and ameliorate insulin resistance . These metabolic benefits are associated with improved gut barrier function, as evidenced by increased levels of tight junction proteins and reduced metabolic endotoxemia . The primary research applications of this compound are focused on investigating metabolic syndrome, type 2 diabetes, obesity, and low-grade inflammatory conditions . Its ability to inhibit key inflammatory pathways and improve metabolic parameters makes it a valuable tool for exploring new therapeutic strategies. Please Note: This product is intended for Research Use Only (RUO). It is strictly not for use in humans, not for diagnostic applications, and not for therapeutic purposes.

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

META-060;  META060;  META 060

Origin of Product

United States

Scientific Research Applications

Therapeutic Benefits

The therapeutic implications of META060 extend beyond weight management to encompass broader metabolic health improvements:

  • Obesity Management : With the rising prevalence of obesity-related chronic diseases, this compound offers a promising alternative to traditional pharmacological treatments that often come with adverse effects. Its ability to reduce food intake and body fat mass positions it as a potential candidate for obesity treatment .
  • Type 2 Diabetes Prevention : By improving insulin sensitivity and glucose tolerance, this compound may play a role in preventing the onset of type 2 diabetes. Its positive effects on metabolic parameters suggest that it could be beneficial for individuals at risk for this condition .

Case Studies

Several studies have documented the effects of this compound in various experimental settings:

  • High-Fat Diet Models : In an 8-week study involving HFD-fed obese mice, those treated with this compound showed significant reductions in body weight gain and improvements in metabolic parameters compared to untreated controls. Notably, these mice maintained normal insulin sensitivity levels despite the high-fat diet .
  • Cytokine Modulation : Research indicated that treatment with this compound resulted in a 46% increase in plasma IL-10 levels among HFD-fed mice, highlighting its role in enhancing anti-inflammatory responses essential for metabolic health .
  • Longitudinal Dietary Intervention : A 14-week dietary intervention demonstrated that consistent intake of this compound led to sustained reductions in fasting blood glucose and insulin concentrations, further supporting its potential as a therapeutic agent against diabetes .

Data Tables

Study Model Duration Key Findings
Study 1HFD-fed Mice8 weeksReduced body weight gain; improved glucose tolerance; increased IL-10 levels.
Study 2Longitudinal Dietary Intervention14 weeksSustained reductions in fasting blood glucose and insulin concentrations.
Study 3Cytokine ModulationVariesSignificant increase in anti-inflammatory cytokines; decrease in metabolic endotoxemia.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogs
2.1.1 Iso-Alpha Acids (IAA)

IAA, another hop-derived compound, shares structural similarities with META060 but lacks tetrahydro modification. Key distinctions include:

Parameter This compound IAA
Mechanisms NF-κB inhibition, GPR120 activation, gut barrier repair PPARα/γ co-activation, inhibition of adipocyte differentiation genes
Metabolic Effects Reduces fat mass, improves insulin sensitivity, normalizes glucose Reduces adipocyte hypertrophy but less effective in weight management
Anti-Inflammatory Targets Broad-spectrum cytokine suppression (TNF-α, IL-6, PGE2) Primarily PPAR-mediated anti-lipogenic effects
Clinical Potential Tested in arthritis, obesity, and T2DM models Limited evidence in metabolic disorders

Key Insight : While both compounds activate PPAR pathways, this compound’s tetrahydro structure enhances bioavailability and gut barrier protection, making it superior in managing metabolic endotoxemia .

2.1.2 Xanthohumol

Xanthohumol, a prenylated flavonoid from hops, exhibits distinct mechanisms:

Parameter This compound Xanthohumol
Mechanisms Kinase inhibition (Syk, Btk, PI3K), GPR120 activation 5-lipoxygenase (5-LO) and mPGES-1 inhibition
Metabolic Effects Reduces visceral fat, improves insulin sensitivity Antioxidant, improves lipid metabolism
Anti-Inflammatory Targets Suppresses NF-κB, MMP-9, and monocyte-endothelial adhesion Inhibits IL-6, PGE2, and bacterial growth (Staphylococcus, Propionibacterium)
Clinical Potential Arthritis, obesity, and T2DM Skincare (anti-acne), limited metabolic data

Key Insight : Xanthohumol’s antimicrobial and enzyme-specific anti-inflammatory effects contrast with this compound’s systemic metabolic benefits.

2.1.3 KDT501

KDT501, a hops derivative in clinical trials, shares overlapping metabolic benefits with this compound but lacks detailed mechanistic

Parameter This compound KDT501
Mechanisms GPR120 activation, NF-κB inhibition Undefined, but improves insulin sensitivity in prediabetic humans
Metabolic Effects Prevents HFD-induced weight gain, reduces fasting glucose Normalizes glucose metabolism in rodents and humans
Anti-Inflammatory Targets Broad cytokine suppression Likely similar to this compound but unconfirmed
Clinical Potential Preclinical success in arthritis and obesity Phase 2 trials for T2DM
2.2.1 Pioglitazone

Pioglitazone, a synthetic PPARγ agonist, contrasts with this compound’s partial PPAR activation:

Parameter This compound Pioglitazone
Mechanisms Partial PPARγ activation, NF-κB inhibition Full PPARγ agonism
Metabolic Effects Reduces weight gain, improves insulin sensitivity Improves insulin sensitivity but causes weight gain
Anti-Inflammatory Targets Reduces systemic inflammation via cytokines and kinases Adiponectin-mediated anti-inflammatory effects

Key Insight : this compound avoids PPARγ-driven weight gain, making it safer for long-term metabolic management .

Research Findings and Data Tables

3.1 Weight and Metabolic Outcomes in Preclinical Models
Compound Model Key Results Reference
This compound HFD-fed mice 25% reduction in fat mass; normalized fasting glucose
IAA HFD-fed mice Reduced adipocyte hypertrophy but no significant weight loss
Xanthohumol In vitro assays IC50 of 2.9 µM for 5-LO inhibition
KDT501 Prediabetic humans Improved insulin sensitivity in clinical trials
3.2 Anti-Inflammatory Activity
Compound Targets Effect Size Reference
This compound NF-κB, TNF-α, IL-6 50% reduction in LPS-induced cytokines
Xanthohumol 5-LO, mPGES-1 70% inhibition of PGE2 at 10 µM
Pioglitazone Adiponectin 2-fold increase in plasma adiponectin

Preparation Methods

Source Material and Initial Extraction

META060 originates from iso-alpha acids naturally present in hop cones. The initial step in its preparation involves the extraction of these iso-alpha acids from the hops plant material. This process typically uses selective solvents under controlled conditions to isolate the active compounds:

The extraction yields a mixture containing iso-alpha acids, which serve as the precursor for this compound synthesis.

Chemical Reduction and Catalytic Hydrogenation

The core preparation of this compound involves the chemical transformation of iso-alpha acids into their reduced form. This reduction enhances the compound's solubility, bioavailability, and biological activity. Two main methods are employed:

  • Catalytic Hydrogenation: This method uses a catalyst (often palladium or platinum-based) under hydrogen gas to reduce the double bonds in iso-alpha acids, converting them into tetrahydro iso-alpha acids (this compound).

  • Chemical Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent to chemically reduce iso-alpha acids selectively.

These methods result in the formation of this compound, characterized by a modified cyclopentane ring and specific substitutions that improve pharmacokinetic properties.

Preparation Step Method/Agent Purpose/Outcome
Iso-alpha acid extraction Organic solvents Isolation of iso-alpha acids from hops
Reduction Catalytic hydrogenation Saturation of double bonds
Reduction Sodium borohydride Chemical reduction to tetrahydro form

Structural and Chemical Characteristics

The structural modifications achieved through reduction are critical for this compound’s improved interaction with biological targets and its enhanced pharmacological profile.

Research Findings on Preparation and Bioactivity

Studies have demonstrated that the preparation methods yielding this compound result in a compound with superior bioactivity compared to its parent iso-alpha acids. For example:

  • This compound prepared via reduction exhibits increased solubility and bioavailability, which are essential for its efficacy in metabolic disorder models.
  • Research involving high-fat diet (HFD)-fed mice showed that this compound administration reduced body weight gain and improved insulin sensitivity, indicating that the preparation methods yield a biologically potent product.
  • The compound also increased intestinal alkaline phosphatase activity by approximately 25%, contributing to gut barrier integrity and LPS detoxification, mechanisms linked to its therapeutic effects.

Summary Table of Preparation Methods and Outcomes

Step Technique/Agent Key Parameters Outcome/Notes
Extraction Organic solvent extraction Controlled temperature, solvent polarity Isolation of iso-alpha acids from hops
Reduction Catalytic hydrogenation Catalyst type, hydrogen pressure Conversion to tetrahydro iso-alpha acids (this compound)
Reduction Sodium borohydride Concentration, reaction time Selective chemical reduction, improved solubility
Purification Chromatography (implied) Purity >95% (typical standard) Isolation of pure this compound for research use

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.